REACTION_CXSMILES
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[Br:1][C:2]1[C:3]([F:13])=[CH:4][C:5]([N+:10]([O-])=O)=[C:6]([CH:9]=1)[CH:7]=[O:8]>C(Cl)Cl.C1COCC1.[Pt]>[NH2:10][C:5]1[CH:4]=[C:3]([F:13])[C:2]([Br:1])=[CH:9][C:6]=1[CH:7]=[O:8]
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Name
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|
Quantity
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9 g
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Type
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reactant
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Smiles
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BrC=1C(=CC(=C(C=O)C1)[N+](=O)[O-])F
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred under an atmosphere of H2 gas at ambient temperature for 24 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The mixture was purged with H2 gas
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Type
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FILTRATION
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Details
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The reaction mixture was filtered
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Type
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WASH
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Details
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through celite rinsing with DCM
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated
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Type
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CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel (600 mL)
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Type
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WASH
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Details
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eluting with 15% EtOAc/hexane
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Reaction Time |
24 h |
Name
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|
Type
|
product
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Smiles
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NC1=C(C=O)C=C(C(=C1)F)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |